molecular formula C12H18O2 B3263770 Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37981-18-3

Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B3263770
Key on ui cas rn: 37981-18-3
M. Wt: 194.27 g/mol
InChI Key: RFIHUFUZAHTZOQ-UHFFFAOYSA-N
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Patent
US07786231B2

Procedure details

DCPD (dicyclopentadiene, Aldrich, 180 mL, 1.34 mol), butylacrylate (Junsei, 500 mL, 3.49 mol) and hydroquinone (2.7 g, 0.025 mol) were charged into a 2 L high-pressure autoclave, and the temperature was raised to 190° C. The resulting mixture was reacted for 5 hours with stirring at 300 rpm. After the reaction was completed, the reaction mixture was cooled and transferred to a distilling apparatus. The reaction mixture was distilled under a reduced pressure (1 torr) using a vacuum pump to yield the title compound at 80° C. (yield: 78%, exo/endo=55/45).
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[C@@H:6]3C=C[C@H]([CH:4]2C=[CH:2]1)C3.[CH2:11]([O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:12][CH2:13][CH3:14].C1(C=CC(O)=CC=1)O>>[CH2:11]([O:15][C:16]([CH:17]1[CH2:4][CH:5]2[CH2:6][CH:18]1[CH:2]=[CH:1]2)=[O:19])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C1C=CC2C1[C@H]3C[C@@H]2C=C3
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under a reduced pressure (1 torr)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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